2,2′,3,3′,4,6′-Hexachlorobiphenyl (PCB 132) is a chiral polychlorinated biphenyl (PCB) congener. [, , , , , , , , , , ] PCBs are a group of 209 individual compounds (congeners) with varying chlorine substitutions on a biphenyl structure. [, , , , , , , , , , ] PCB 132 exists as two stable atropisomers due to restricted rotation around the biphenyl bond caused by the chlorine substituents. [, , , , , , , , , , ] This chirality significantly influences the compound's metabolism and toxicity. [, , , , , , , , , , ] PCB 132, along with other PCBs, has been identified in environmental samples and biological tissues, highlighting its persistence and bioaccumulation potential. [, , , , , , , , , , ] In scientific research, PCB 132 serves as a model compound to study the environmental fate, metabolism, and toxicity of chiral PCBs.
2,2',3,3',4,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyls group, which are synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. This compound was primarily utilized as a dielectric fluid in transformers and capacitors until its production was banned in many countries due to environmental and health concerns. The compound's structure consists of two biphenyl rings with six chlorine atoms attached, which significantly alters its physical and chemical properties compared to biphenyl.
The compound is derived from biphenyl through chlorination processes. It can be found in various environmental samples, particularly in areas previously contaminated by industrial activities. Its persistence in the environment has raised concerns regarding bioaccumulation and toxicity.
2,2',3,3',4,6-Hexachlorobiphenyl is classified as a persistent organic pollutant due to its stability and tendency to accumulate in living organisms. It is also categorized under hazardous substances due to its potential adverse effects on human health and the environment.
The synthesis of 2,2',3,3',4,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using several methods:
In industrial settings, large-scale reactors are employed to control temperature and pressure during the chlorination process. Continuous addition of chlorine gas allows for efficient production of hexachlorobiphenyl while minimizing by-products.
The molecular formula for 2,2',3,3',4,6-Hexachlorobiphenyl is . The compound features a biphenyl backbone with six chlorine substituents positioned at specific carbon atoms.
2,2',3,3',4,6-Hexachlorobiphenyl can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of solvents to achieve desired yields and minimize side reactions .
The primary mechanism of action for 2,2',3,3',4,6-Hexachlorobiphenyl involves its interaction with cytochrome P450 enzymes (specifically CYP2B6). The compound undergoes electrophilic addition at specific carbon positions on its structure.
The interaction affects metabolic pathways and may lead to the formation of reactive metabolites that disrupt cellular functions. The energy barrier for electrophilic addition at Cβ is higher than at Cα, indicating preferential reactivity at Cα .
Despite its ban in many applications due to health risks, 2,2',3,3',4,6-Hexachlorobiphenyl remains relevant in scientific research:
This compound serves as a critical subject for ongoing research into the impacts of persistent organic pollutants on health and the environment.
Hepatic cytochrome P450 (CYP) enzymes mediate the enantioselective metabolism of 2,2',3,3',4,6-hexachlorobiphenyl (PCB 132) and structurally related congeners like PCB 136. Studies using rat liver microsomes demonstrate preferential oxidation of (+)-PCB 136 over its (-)-enantiomer, leading to significant enrichment of the neurotoxic (-)-PCB 136 atropisomer in biological systems. This stereoselectivity arises from differential binding affinities in the CYP active site, where (+)-PCB 136 aligns more favorably for hydroxylation at the para (C5) position. The major metabolite 5-OH-PCB 136 is predominantly formed from (+)-PCB 136, while the minor metabolite 4-OH-PCB 136 derives preferentially from (-)-PCB 136 [2] [5]. The enantiomeric fraction (EF) of residual PCB 136 shifts toward 0.30–0.40 (enrichment of (-)-atropisomer) during incubation, confirming time-dependent enantioselective depletion [5].
Table 1: Enantioselective Metabolite Formation from PCB 136
Parent Atropisomer | Primary Metabolite | Metabolite Atropisomer Enrichment | Relative Abundance |
---|---|---|---|
(+)-PCB 136 | 5-OH-PCB 136 | (+)-5-OH-PCB 136 | Major (≥85%) |
(-)-PCB 136 | 4-OH-PCB 136 | (-)-4-OH-PCB 136 | Minor (≤10%) |
CYP2B isoforms (rat CYP2B1; human CYP2B6) are the primary catalysts for PCB 132/136 metabolism, exhibiting distinct regioselectivity and enantioselectivity. Phenobarbital (PB)-induced rat microsomes—enriched in CYP2B1—show 3-fold higher metabolic activity toward PCB 136 compared to dexamethasone (DEX)-induced or naïve (VEH-treated) microsomes. Inhibitor studies confirm CYP2B1 mediates >70% of 5-OH-PCB 136 formation, while other isoforms contribute minimally [5] [7]. Quantum mechanics/molecular mechanics (QM/MM) modeling reveals the molecular basis for this selectivity: PCB 136 binds in CYP2B6 with the less-chlorinated ring oriented toward the heme iron. The C5 position resides 3.5 Å from the reactive oxoferryl species, facilitating preferential para-hydroxylation of (+)-PCB 136. Electrostatic interactions with residues Phe-297 and Ile-114 further stabilize this orientation, creating steric constraints that discriminate between atropisomers [7].
Though hydroxylation dominates initial PCB 132/136 metabolism, methyl sulfone (MeSO₂) metabolites form via sequential glutathione conjugation, biliary excretion, and enterobacterial transformation. These metabolites accumulate selectively in adipose tissue, lung, and liver due to high affinity for fatty acid-binding proteins. In rodents, MeSO₂-PCBs exhibit half-lives exceeding 30 days, with enantioselective retention observed for derivatives of (-)-PCB 132. This persistence is attributed to resistance to β-oxidation and strong protein binding [2] [6].
Table 2: Tissue Distribution of PCB Metabolites
Metabolite Class | Major Retention Sites | Key Chemical Properties | Biological Half-Life |
---|---|---|---|
OH-PCBs | Liver, Plasma | High protein binding affinity | Days to weeks |
MeSO₂-PCBs | Adipose, Lung, Liver | Lipophilicity; Protein adduction | Weeks to months |
Significant species differences exist in PCB 132/136 metabolism:
Table 3: Cross-Species Differences in PCB Metabolism
Parameter | Rodent Models | Primates/Humans | Functional Implication |
---|---|---|---|
Dominant CYP Isoform | CYP2B1 | CYP2B6 | Slower metabolism in humans |
Major PCB 136 Metabolite | 5-OH-PCB 136 (≥85%) | Mixed: 5-OH + 4-OH-PCB 136 (≤70%) | Altered neurotoxic metabolite ratio |
Adipose Retention | Moderate | High | Prolonged body burden |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6